The synthesis of 6-bromo-3-ethyl-4-hydroxy-2H-chromen-2-one can be traced back to various methodologies that involve the bromination of coumarin derivatives and subsequent modifications. The compound is typically synthesized in laboratory settings using established organic synthesis techniques.
This compound can be classified as:
The synthesis of 6-bromo-3-ethyl-4-hydroxy-2H-chromen-2-one typically involves several key steps, including bromination and functionalization of precursor compounds. A common synthetic route includes:
The yield and purity of the final product can be assessed using techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .
The molecular formula for 6-bromo-3-ethyl-4-hydroxy-2H-chromen-2-one is .
The molecular weight is approximately 297.03 g/mol.
Spectroscopic analysis (e.g., NMR) reveals characteristic peaks corresponding to the various functional groups within the molecule, confirming its structure .
6-Bromo-3-ethyl-4-hydroxy-2H-chromen-2-one can participate in various chemical reactions typical for coumarin derivatives:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 6-bromo-3-ethyl-4-hydroxy-2H-chromen-2-one primarily involves its interaction with biological targets such as enzymes or receptors. Coumarin derivatives are known to exhibit various pharmacological effects, including:
These mechanisms underscore the potential therapeutic applications of this compound.
These properties are crucial for understanding how this compound can be utilized in various applications .
6-Bromo-3-ethyl-4-hydroxy-2H-chromen-2-one has several potential applications in scientific research:
Bromine position exerts profound and non-interchangeable effects on coumarin bioactivity. The C6 location in 6-Bromo-3-ethyl-4-hydroxy-2H-chromen-2-one maximizes electronic delocalization across the pyrone ring, enhancing stability and target affinity. Comparative studies reveal that C6-brominated isomers exhibit superior enzyme inhibition and cellular uptake over C5-, C7-, or C8-substituted analogues due to reduced steric hindrance and optimized dipole alignment within binding pockets [1] . For instance, in acetylcholinesterase (AChE) inhibition, C6-bromo coumarins achieve IC₅₀ values 3–5-fold lower than C8-bromo isomers, attributed to enhanced π-stacking with Trp279 in the peripheral anionic site (PAS) [1]. Molecular topology analyses further confirm that C6 bromination minimizes distortion energy during docking, enabling deeper penetration into enzymatic clefts.
Table 1: Influence of Bromine Position on Pharmacological Parameters of Hydroxycoumarin Derivatives
Bromine Position | Target Enzyme | IC₅₀ (μM) | Relative Binding Energy (kcal/mol) | Key Interactions |
---|---|---|---|---|
C5 | AChE | 28.7 ± 1.2 | -7.2 | H-bond: Tyr121 |
C6 | AChE | 6.8 ± 0.3 | -9.1 | π-π: Trp279 |
C7 | DPP III | 22.4 ± 0.9 | -6.8 | Hydrophobic: Ile315 |
C6 | DPP III | 1.1 ± 0.05 | -11.3 | H-bond: Glu329 |
C8 | LOX | 41.5 ± 2.1 | -5.9 | Van der Waals |
The C3-ethyl group balances lipophilicity (logP ≈ 2.8) and conformational flexibility, enabling selective penetration into hydrophobic enzyme cavities without rigidifying the scaffold. In contrast, bulkier C3 substituents (e.g., phenyl, benzoyl) impair access to buried active sites like those in dipeptidyl peptidase III (DPP III), reducing inhibition by >60% . The C4-hydroxy group serves dual roles: as a hydrogen-bond donor for catalytic residues (e.g., Ser317 in DPP III) and as a radical scavenger. Quantum mechanical calculations reveal the C4-OH bond dissociation energy (BDE) averages 85 kcal/mol—significantly lower than C7-OH (91 kcal/mol)—facilitating hydrogen atom transfer in antioxidant reactions [4]. Ethyl-hydroxy cooperativity is evident in lipid peroxidation assays, where 3-ethyl-4-hydroxy coumarins suppress malondialdehyde formation 2.3-fold more effectively than 3-methyl-4-methoxy analogues [4].
Table 2: Electronic and Bioactive Properties Governed by C3/C4 Substituents
C3 Substituent | C4 Substituent | logP | ABTS•+ Scavenging (% @ 100μM) | LOX IC₅₀ (μM) | DPP III Binding ΔG (kcal/mol) |
---|---|---|---|---|---|
Methyl | OH | 2.1 | 52.3 | 28.4 | -8.7 |
Ethyl | OH | 2.8 | 73.3 | 11.4 | -11.3 |
Phenyl | OH | 3.9 | 48.1 | 43.8 | -7.1 |
Ethyl | OCH₃ | 2.9 | 16.7 | 68.3 | -6.4 |
CAS No.: 65618-21-5
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: